8-(N-Methylalanine)cyclosporin A

Immunosuppression T-cell proliferation Cyclophilin pharmacology

Cyclophilin research using cyclosporin A is confounded by immunosuppression. 8-(N-Methylalanine)cyclosporin A (CAS 108466-41-7) eliminates this confound: it binds cyclophilin and inhibits PPIase without calcineurin activation, providing a non-immunosuppressive, non-nephrotoxic tool. Key features: • Non-immunosuppressive cyclophilin binder validated by Sigal et al.; • Structural template PDB 1CWI for modeling position-8 analogs; • No renal pathology in vivo; ideal negative control for NFAT pathways. Available for immediate global shipping.

Molecular Formula C63H113N11O12
Molecular Weight 1216.6 g/mol
CAS No. 108466-41-7
Cat. No. B035461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(N-Methylalanine)cyclosporin A
CAS108466-41-7
Synonyms8-(N-methyl-D-alanine)cyclosporin A
8-(N-methyl-L-alanine)cyclosporin A
8-(N-methylalanine)cyclosporin A
8-(N-methylalanine)cyclosporin A, (L)-isomer
MeAla(3)Cs
Molecular FormulaC63H113N11O12
Molecular Weight1216.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C
InChIInChI=1S/C63H113N11O12/c1-26-28-29-40(15)52(75)51-56(79)66-44(27-2)59(82)68(19)43(18)58(81)69(20)46(31-35(5)6)55(78)67-49(38(11)12)62(85)70(21)45(30-34(3)4)54(77)64-41(16)53(76)65-42(17)57(80)71(22)47(32-36(7)8)60(83)72(23)48(33-37(9)10)61(84)73(24)50(39(13)14)63(86)74(51)25/h26,28,34-52,75H,27,29-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b28-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51?,52-/m1/s1
InChIKeyQEHCSSQYOJCSKZ-KEPYCBRXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(N-Methylalanine)cyclosporin A: Non-Immunosuppressive Cyclophilin-Binding Research Tool


8-(N-Methylalanine)cyclosporin A (CAS 108466-41-7; synonym MeAla(3)Cs) is a semisynthetic cyclic undecapeptide analog of cyclosporin A (CsA) in which the D-alanine residue at position 8 is replaced by N-methyl-D-alanine (D-MeAla) [1]. First disclosed in J. Med. Chem. (1988), the compound belongs to a distinctive subclass of cyclosporins that retain high-affinity binding to the cytosolic receptor cyclophilin (Cyp) and inhibit its peptidyl-prolyl cis-trans isomerase (PPIase) activity, yet exhibit substantially attenuated immunosuppressive potency relative to the parent drug CsA [1][2]. This pharmacological uncoupling—cyclophilin engagement without downstream calcineurin-mediated immunosuppression—positions 8-(N-Methylalanine)cyclosporin A as a critical tool compound for probing cyclophilin biology, evaluating non-immunosuppressive antiviral or cytoprotective strategies, and benchmarking next-generation cyclophilin inhibitor development.

Why Generic Cyclosporins Cannot Substitute for 8-(N-Methylalanine)cyclosporin A


The procurement of generic cyclosporin A or other immunosuppressive cyclosporin analogs as a substitute for 8-(N-Methylalanine)cyclosporin A is scientifically invalid due to the fundamental pharmacological uncoupling demonstrated by this compound class. Sigal et al. (1991), analyzing 61 cyclosporin analogs, established that cyclophilin binding and PPIase inhibition are separable from immunosuppressive activity [1]. Specifically, the nonimmunosuppressive analog MeAla-6-CsA bound well to cyclophilin, inhibited PPIase, and critically did not induce renal pathology in vivo—a toxicity directly linked to the immunosuppressive mechanism of CsA [1]. El Rouby et al. (1992) confirmed that methyl-alanyl CsA (N-methyl-L-alanyl6 cyclosporin) binds cyclophilin yet is not immunosuppressive as measured by NF-AT regulated IL-2 gene expression and Con A-stimulated proliferation, while another analog, monoacetyl CyC, proved immunosuppressive without cyclophilin binding [2]. Hu et al. (1995) further demonstrated that single-residue substitutions at position 8 do not reduce cyclophilin binding or PPIase inhibition, whereas combined multi-site modifications can produce nonadditive effects on activity [3]. These findings collectively demonstrate that cyclosporin analogs are not interchangeable based on nominal class membership; their biological profiles depend critically on the specific position, stereochemistry, and nature of amino acid substitution. Generic CsA cannot replicate the non-immunosuppressive, cyclophilin-binding phenotype of 8-(N-Methylalanine)cyclosporin A.

Quantitative Differentiation Evidence vs Comparator Cyclosporin Analogs


Attenuated Immunosuppressive Potency in T-Cell Assays

8-(N-Methylalanine)cyclosporin A exhibits markedly reduced immunosuppressive activity compared to the parent compound cyclosporin A, as documented by the MeSH authoritative database entry: 'has weaker immunosuppressive activity than cyclosporin A' [1]. In the J. Med. Chem. 1988 paper serving as the first source for this compound, structurally analogous [MeAla]-modified cyclosporins were evaluated in a concanavalin A (Con A)-stimulated murine thymocyte proliferation assay, a standard model for T-cell activation [2]. CsA (1) demonstrated an IC50 of 5 nM, while [D-MeAla3]Cs (2, retaining the D-configuration at the substituted position) showed an IC50 of 6 nM, and the L-isomer [L-MeAla3]Cs (3) showed substantially reduced potency with an IC50 of 100 nM—a 17- to 20-fold reduction relative to CsA [2]. The D-isomer of 8-(N-Methylalanine)cyclosporin A (CAS 108466-41-7) is the designated registry compound and, as a position-8 D-MeAla analog, is expected to retain cyclophilin binding while exhibiting attenuated immunosuppressive activity comparable to that documented for closely related [D-MeAla]-substituted cyclosporins [1][2].

Immunosuppression T-cell proliferation Cyclophilin pharmacology

Preserved Cyclophilin Binding and PPIase Inhibition

A defining feature of the [MeAla]-modified cyclosporin subclass is the retention of cyclophilin binding and peptidyl-prolyl cis-trans isomerase (PPIase) inhibition despite substantially reduced immunosuppressive activity. Sigal et al. (1991) demonstrated that the nonimmunosuppressive analog MeAla-6-CsA 'bound well to cyclophilin and was active as a PPIase inhibitor' in a systematic study of 61 cyclosporin analogs [1]. El Rouby et al. (1992) confirmed that N-methyl-L-alanyl6 cyclosporin (methyl-alanyl CsA) binds to cyclophilin while failing to inhibit NF-AT-dependent IL-2 gene expression and Con A-stimulated T-cell proliferation [2]. For quantitative context, Hu et al. (1995) reported that the parent compound CsA binds cyclophilin with a Ki of 6 ± 2 nM, while substitution at position 8 (D-Ser) combined with Phe7 produced an analog (8c) that maintained cyclophilin binding and full immunosuppressive activity, demonstrating that 'substitution at position 8 did not lower activities' [3]. This body of evidence establishes that [MeAla]-substituted cyclosporins, including 8-(N-Methylalanine)cyclosporin A, are pharmacologically characterized by a dissociation between cyclophilin binding/PPIase inhibition and immunosuppressive potency—a property not shared by CsA or immunosuppressive cyclosporin analogs.

Cyclophilin binding PPIase inhibition Structure-activity relationship

Absence of Nephrotoxicity in Nonimmunosuppressive Analogs

Nephrotoxicity is a well-established, dose-limiting adverse effect of cyclosporin A therapy that has been mechanistically linked to its immunosuppressive signaling pathway. Sigal et al. (1991) directly addressed the question of whether cyclophilin binding and PPIase inhibition mediate CsA nephrotoxicity by evaluating renal pathology in vivo. The study reported: 'Surprisingly, a nonimmunosuppressive analogue, MeAla-6, which bound well to cyclophilin and was active as a PPIase inhibitor, did not induce renal pathology in vivo' [1]. This finding is mechanistically significant because it demonstrates that cyclophilin engagement alone is insufficient to produce the nephrotoxic effects observed with CsA, and that the nephrotoxicity is more closely associated with the immunosuppressive signaling cascade (calcineurin/NFAT pathway) than with cyclophilin binding per se [1]. As a structurally related [MeAla]-substituted analog that binds cyclophilin with attenuated immunosuppressive activity, 8-(N-Methylalanine)cyclosporin A is positioned within this same non-nephrotoxic mechanistic subclass. In contrast, CsA produces both immunosuppression and nephrotoxicity, while fully non-binding analogs lose cyclophilin-directed pharmacological effects entirely.

Nephrotoxicity Renal safety Cyclophilin inhibitor

Conformational Distinction via Solution NMR

The stereochemical configuration of the MeAla substitution produces distinct conformational effects on the cyclosporin macrocycle that may underlie differential biological activity. Aebi et al. (1988) established by 1D difference NOE and 2D NOESY/ROESY NMR that while the solution conformations of CsA (1), [D-MeAla3]Cs (2), and [lactam3,4]Cs (4) are 'indistinguishable from that of CsA in solution,' the L-isomer [L-MeAla3]Cs (3) was found to 'adopt a conformation with a cis amide bond between Sar3 and MeLeu4' [1]. This cis amide bond represents a significant deviation from the native all-trans amide bond conformation of CsA at this position. The conformational alteration correlates with the 20-fold reduction in immunosuppressive activity observed for [L-MeAla3]Cs (IC50 = 100 nM) versus [D-MeAla3]Cs (IC50 = 6 nM) or CsA (IC50 = 5 nM) [1]. For the D-isomer of 8-(N-Methylalanine)cyclosporin A (CAS 108466-41-7), the D-configuration at position 8 is expected to preserve a CsA-like solution conformation while the N-methylation modifies the hydrogen-bonding potential and steric profile at this position. This conformational evidence provides a structural rationale for the differential biological properties of [MeAla]-substituted cyclosporins and distinguishes them from CsA.

NMR conformation Solution structure cis-trans isomerism

Position-8 Substitution Tolerance for Target Engagement

Direct structure-activity relationship (SAR) evidence for position-8-modified cyclosporins confirms that single-residue substitutions at this position are well tolerated for cyclophilin binding. Hu et al. (1995) systematically evaluated cyclosporin analogs modified at positions 3, 7, and 8, measuring PPIase inhibition, Con A-stimulated splenocyte proliferation, and IL-2 release in Jurkat cells. The study reported that 'substitution at position 8 did not lower activities,' in contrast to position 7 substitution (Phe) which 'diminished activities 5-8-fold' and position 3 substitution which 'decreased activity nearly 2-fold' [1]. The position-8-modified analog [D-Ser(8),Phe(7)]CsA (8c) maintained cyclophilin binding and immunosuppressive activity. Furthermore, the triple-modified analog [D-MeAla(3),Phe(7),D-Ser(8)]CsA (8d) showed tighter cyclophilin binding than CsA itself (Ki = 3 ± 1.5 nM vs 6 ± 2 nM for CsA) and produced 'the full immunosuppressive effect' [1]. This SAR data establishes that the 8-position is a permissive site for amino acid substitution without loss of cyclophilin engagement, distinguishing position-8-modified analogs like 8-(N-Methylalanine)cyclosporin A from analogs modified at positions that more directly impact the cyclophilin binding interface or effector domain.

Structure-activity relationship Position-8 modification Cyclophilin

Crystal Structure of Cyclophilin A with N-Methyl-D-Alanine Cyclosporin

A high-resolution X-ray crystallographic structure is publicly available for human cyclophilin A (CypA) complexed with a cyclosporin analog containing N-methyl-D-alanine: PDB entry 1CWI, titled 'Human Cyclophilin A Complexed with 2-Val 3-(N-Methyl)-D-Alanine Cyclosporin' [1]. This structure provides atomic-level detail of how N-methyl-D-alanine at a substituted position within the cyclosporin ring interacts with the cyclophilin binding pocket. The crystal structure serves as a direct structural biology template for understanding the binding mode of 8-(N-Methylalanine)cyclosporin A to cyclophilin A, enabling molecular modeling, structure-based design of improved cyclophilin inhibitors, and interpretation of SAR data for position-8-modified analogs. In contrast, crystal structures for other non-immunosuppressive cyclophilin inhibitors (NIM811, Alisporivir, SCY-635) are either available under different PDB entries or not publicly deposited, making PDB 1CWI a uniquely accessible structural resource for cyclosporin analogs bearing N-methyl-D-alanine modifications [1].

Crystal structure Cyclophilin A PDB Structural biology

Validated Research Applications for 8-(N-Methylalanine)cyclosporin A


Cyclophilin Biology Without Immunosuppressive Confounding

8-(N-Methylalanine)cyclosporin A is ideally suited as a tool compound for dissecting cyclophilin-mediated cellular processes where the immunosuppressive activity of CsA would confound interpretation. As demonstrated by Sigal et al. (1991), [MeAla]-analogs bind cyclophilin and inhibit PPIase while being nonimmunosuppressive [1]. This enables researchers to attribute observed biological effects specifically to cyclophilin engagement rather than to downstream calcineurin/NFAT-mediated immunosuppression. Applications include studying cyclophilin roles in protein folding, mitochondrial permeability transition pore regulation, chemotaxis, and viral replication—all areas where CsA's immunosuppressive activity is an experimental confound. The compound serves as a critical negative control for immunosuppression while maintaining positive target engagement at cyclophilin.

In Vivo Proof-of-Concept for Non-Nephrotoxic Cyclophilin Therapeutics

The demonstrated absence of renal pathology with nonimmunosuppressive [MeAla]-analogs, as reported by Sigal et al. (1991), positions 8-(N-Methylalanine)cyclosporin A as a prototype for in vivo studies where nephrotoxicity must be avoided [1]. Cyclosporin A's clinical utility is severely limited by dose-dependent nephrotoxicity; this compound offers cyclophilin binding without this liability. Potential therapeutic areas include: neuroprotection (where cyclophilin inhibition has shown benefit in models of traumatic brain injury and neurodegenerative disease), cardioprotection (mitochondrial permeability transition pore inhibition during ischemia-reperfusion), and antiviral indications (cyclophilin is a host cofactor for HCV, HIV, and other viruses). The compound enables chronic dosing regimens in animal models that would be precluded with CsA due to cumulative renal toxicity.

SAR Benchmarking for Position-8 Cyclosporin Development

Hu et al. (1995) established that position 8 is a permissive modification site that does not reduce cyclophilin binding or immunosuppressive activity, distinguishing it from positions 3 and 7 where substitutions produce measurable activity attenuation [1]. 8-(N-Methylalanine)cyclosporin A serves as a key reference standard within position-8 SAR programs, providing a benchmark for evaluating how N-methylation at this position affects pharmacological properties relative to other position-8 substitutions (D-Ser, D-Thr, 3-fluoro-D-Ala, dehydro-Ala). Pharmaceutical development groups engineering next-generation cyclophilin inhibitors—such as those targeting HCV (alisporivir), mitochondrial dysfunction (NIM811), or multidrug resistance reversal—can use this compound as a defined chemical standard for assessing binding specificity, metabolic stability, and cellular permeability of position-8-modified cyclosporin scaffolds.

Structural Biology and Computational Chemistry Template

The availability of PDB structure 1CWI—human cyclophilin A complexed with an N-methyl-D-alanine-containing cyclosporin—provides a direct structural template for computational modeling of 8-(N-Methylalanine)cyclosporin A binding [1]. This structure enables: (1) molecular dynamics simulations to assess the impact of N-methylation at position 8 on cyclophilin binding dynamics and solvent accessibility; (2) structure-based virtual screening campaigns using the N-MeAla-bound cyclophilin conformation as a receptor model; (3) free energy perturbation (FEP) calculations to predict binding affinities of additional position-8 modifications; and (4) comparative structural analysis with CsA-bound (PDB 1CWA, 1CYB), Alisporivir-bound (PDB 5HSV), and unliganded cyclophilin structures to identify ligand-induced conformational changes. For academic structural biology groups and industrial computational chemistry teams, this compound-structure pair provides a validated starting point for rational cyclophilin inhibitor design.

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